molecular formula C19H18ClN3O2 B2594069 2-(2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol CAS No. 850801-99-9

2-(2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol

Cat. No.: B2594069
CAS No.: 850801-99-9
M. Wt: 355.82
InChI Key: ORFGEPTUDRQERT-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-Amino-5-chlorophenol, which can be synthesized from 2-chloro-5-nitrophenol via reduction . It also seems to be related to 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-Amino-5-chlorophenol can be synthesized from 2-chloro-5-nitrophenol via reduction . Other related compounds, like 2-amino-5-nitrothiazole derived semicarbazones, have been synthesized and evaluated for their biological activities .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques (FT-IR, NMR, and HRMS) and single-crystal X-ray diffraction . Density functional theory (DFT) methods have been used to calculate structural geometry (bond lengths, bond angles, and torsion angles), and electronic properties .


Chemical Reactions Analysis

Thiosemicarbazides, which are related to the compound you mentioned, have been used in organic synthesis to produce several heterocycles . Their reactions with systems containing C=O and C=N groups are one of the methods for the preparation of biologically active compounds .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to the specified chemical have been synthesized and evaluated for their potential analgesic and anti-inflammatory properties, demonstrating potency exceeding standard drugs in some cases. This research highlights the synthetic pathways and biological activities of these compounds, providing a foundation for further exploration in therapeutic applications (Chhabria et al., 2007).

Antiviral Activity

Another area of application involves the synthesis of pyrimidine derivatives with modifications aimed at enhancing antiviral properties. Studies on these compounds have shown varying levels of inhibition against retrovirus replication in cell culture, indicating potential applications in antiretroviral therapy (Hocková et al., 2003).

Antimicrobial Agents

Research into the synthesis of formazans and thiazoles from related pyrimidine derivatives has demonstrated moderate antimicrobial activity against various bacterial and fungal strains. These findings suggest potential applications in the development of new antimicrobial agents (Sah et al., 2014), (Wardkhan et al., 2008).

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar compounds have shown a broad spectrum of pharmacological activities. For example, 1,3,4-thiadiazole derivatives have shown activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

Properties

IUPAC Name

2-[2-amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-3-25-14-8-9-15(16(24)10-14)18-17(11(2)22-19(21)23-18)12-4-6-13(20)7-5-12/h4-10,24H,3H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFGEPTUDRQERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC(=NC(=C2C3=CC=C(C=C3)Cl)C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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